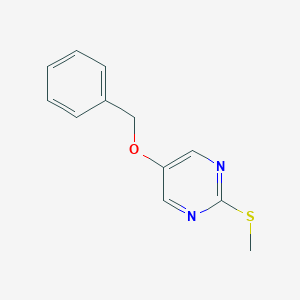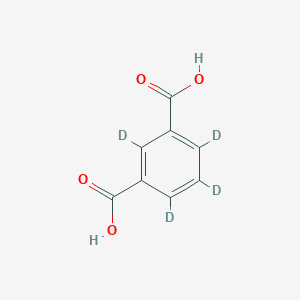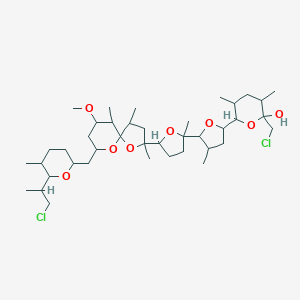
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin is a complex organic compound with the molecular formula C40H68Cl2O8 and a molecular weight of 747.869 g/mol . It is a derivative of nigericin, a polyether antibiotic. This compound is characterized by its unique structure, which includes multiple oxygen and chlorine atoms, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin involves multiple steps, starting from nigericin. The process typically includes chlorination and dehydroxylation reactions under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts used, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin involves its interaction with specific molecular targets, such as bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This action is facilitated by its polyether structure, which allows it to form complexes with metal ions and disrupt ion gradients across the membrane .
相似化合物的比较
Similar Compounds
Nigericin: The parent compound from which 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin is derived.
Monensin: Another polyether antibiotic with similar ionophoric properties.
Salinomycin: A polyether antibiotic known for its anticancer properties.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its chemical stability and biological activity compared to its parent compound, nigericin.
属性
CAS 编号 |
138285-65-1 |
|---|---|
分子式 |
C40H68Cl2O8 |
分子量 |
747.9 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-[5-[5-[9-[[6-(1-chloropropan-2-yl)-5-methyloxan-2-yl]methyl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-2-yl]-2-methyloxolan-2-yl]-4-methyloxolan-2-yl]-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C40H68Cl2O8/c1-22-11-12-29(45-34(22)25(4)20-41)17-30-18-31(44-10)28(7)40(47-30)27(6)19-38(9,50-40)33-13-14-37(8,48-33)36-24(3)16-32(46-36)35-23(2)15-26(5)39(43,21-42)49-35/h22-36,43H,11-21H2,1-10H3 |
InChI 键 |
VRWZQXWRFYMNIL-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
规范 SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
同义词 |
1,30-DDDN 1,30-didehydroxy-1,30-dichloronigericinol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


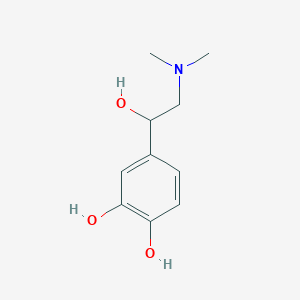
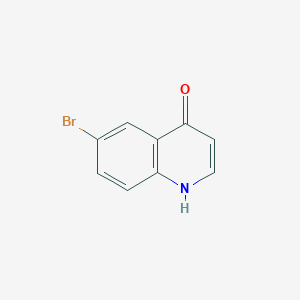
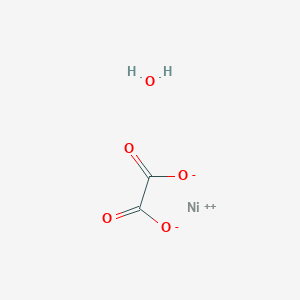
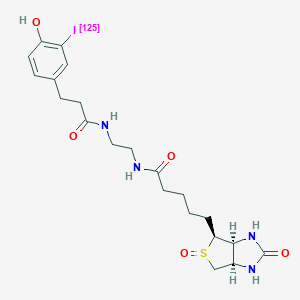
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile](/img/structure/B142424.png)

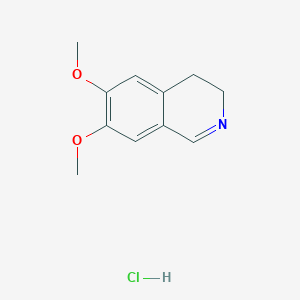
![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)
![4-[[4-(Diethylamino)phenyl]diazenyl]-2-propoxyaniline](/img/structure/B142432.png)
